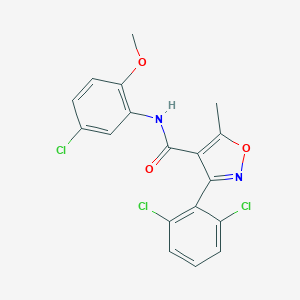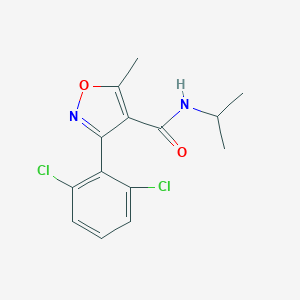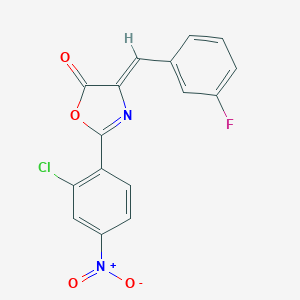
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a chloro-nitro-phenyl group, a fluoro-benzylidene group, and an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-nitro-phenyl group: This step involves the nitration and chlorination of a phenyl ring, followed by its attachment to the oxazole ring.
Addition of the fluoro-benzylidene group: This is usually done through a condensation reaction between a fluoro-benzaldehyde and the oxazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: To ensure precise control over reaction conditions.
Catalysts: To enhance reaction rates and yields.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Amino derivatives: Formed from the reduction of the nitro group.
Oxidized derivatives: Formed from the oxidation of the compound.
Substituted derivatives: Formed from the substitution of the chloro group.
Wissenschaftliche Forschungsanwendungen
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloro-4-nitro-phenyl)-4H-oxazol-5-one: Lacks the fluoro-benzylidene group.
2-(2-Chloro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the nitro group.
2-(4-Nitro-phenyl)-4-(3-fluoro-benzylidene)-4H-oxazol-5-one: Lacks the chloro group.
Uniqueness
2-{2-chloro-4-nitrophenyl}-4-(3-fluorobenzylidene)-1,3-oxazol-5(4H)-one is unique due to the presence of all three functional groups (chloro, nitro, and fluoro-benzylidene) in its structure, which may contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C16H8ClFN2O4 |
|---|---|
Molekulargewicht |
346.69g/mol |
IUPAC-Name |
(4Z)-2-(2-chloro-4-nitrophenyl)-4-[(3-fluorophenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H8ClFN2O4/c17-13-8-11(20(22)23)4-5-12(13)15-19-14(16(21)24-15)7-9-2-1-3-10(18)6-9/h1-8H/b14-7- |
InChI-Schlüssel |
KLTKKWBUIBXNGW-AUWJEWJLSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)OC(=N2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



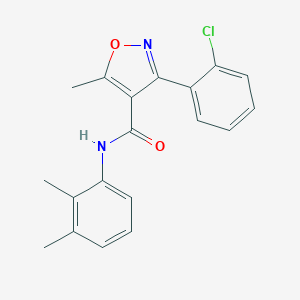
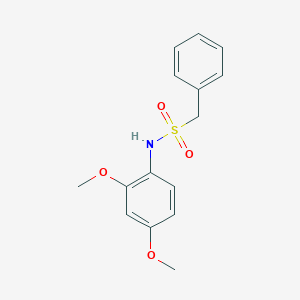
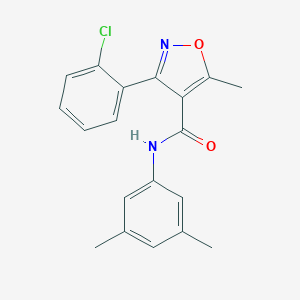
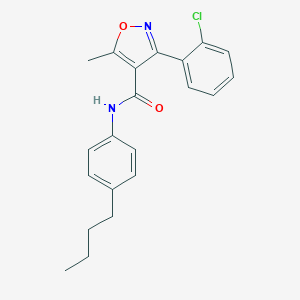
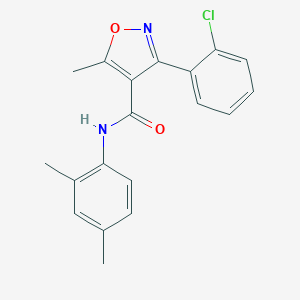

![N-[4-(butan-2-yl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B405016.png)
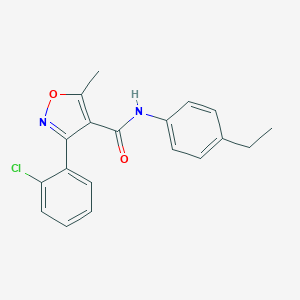
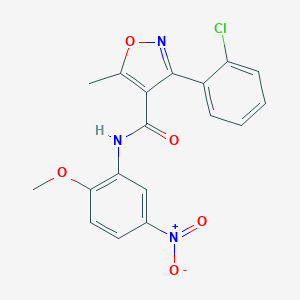
![N-[3-(ACETYLAMINO)PHENYL]-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B405022.png)
